Structure Elucidation of 3-Methyl-4-oxo-3,4-dihydro-7-quinazolinecarboxylic acid: An Integrated Spectroscopic and Crystallographic Approach
Structure Elucidation of 3-Methyl-4-oxo-3,4-dihydro-7-quinazolinecarboxylic acid: An Integrated Spectroscopic and Crystallographic Approach
An In-depth Technical Guide for Drug Development Professionals
Abstract
The unequivocal determination of a chemical structure is the bedrock upon which all subsequent research and development in the pharmaceutical industry is built. An error in structural assignment can invalidate entire preclinical and clinical programs, leading to significant financial and temporal losses. This technical guide provides a comprehensive, field-proven workflow for the structure elucidation of 3-Methyl-4-oxo-3,4-dihydro-7-quinazolinecarboxylic acid (C₁₀H₈N₂O₃), a representative of the medicinally significant quinazolinone scaffold.[1][2][3][4] We will move beyond a simple recitation of techniques, instead focusing on the causality behind the experimental choices and demonstrating how an integrated, multi-technique approach creates a self-validating system that ensures the highest level of scientific integrity.[5]
Introduction: The Quinazolinone Core and the Imperative for Structural Certainty
The quinazolinone ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including anticancer and antimicrobial properties.[3][4][6] 3-Methyl-4-oxo-3,4-dihydro-7-quinazolinecarboxylic acid (Molecular Formula: C₁₀H₈N₂O₃, Molecular Weight: 204.18 g/mol ) is a key building block in the synthesis of such molecules.[7] Its precise molecular architecture—the specific arrangement of its atoms and functional groups—dictates its reactivity, physicochemical properties, and potential for biological interaction.
Therefore, a rigorous and systematic elucidation of its structure is not merely an academic exercise; it is a critical prerequisite for its use in drug discovery. This guide details a logical workflow, beginning with foundational analysis to generate a structural hypothesis and progressing to advanced 2D NMR techniques to map atomic connectivity, culminating in the gold-standard confirmation by X-ray crystallography.
Foundational Analysis: Establishing the Molecular Formula and Functional Groups
The first step in any structure elucidation is to determine the fundamental properties of the molecule: its mass, elemental composition, and the functional groups it contains. This foundational data constrains the number of possible structures and provides the basis for more detailed spectroscopic analysis.
High-Resolution Mass Spectrometry (HRMS)
Expertise: We employ HRMS not just to find the molecular weight, but to unequivocally determine the elemental formula. Low-resolution MS could suggest a molecular weight of 204, but numerous elemental combinations could match this integer mass. HRMS provides mass accuracy to within 5 ppm, allowing for the confident assignment of the molecular formula C₁₀H₈N₂O₃.[8][9] The choice of a soft ionization technique like Electrospray Ionization (ESI) is deliberate to minimize fragmentation and maximize the abundance of the molecular ion, typically observed as the protonated species [M+H]⁺.[10]
Data Presentation: Predicted HRMS Data
| Adduct Form | Calculated Exact Mass (m/z) |
|---|---|
| [M+H]⁺ | 205.0557 |
| [M+Na]⁺ | 227.0376 |
| [M-H]⁻ | 203.0411 |
(Note: Values are predicted for C₁₀H₈N₂O₃)
Experimental Protocol: High-Resolution Mass Spectrometry (ESI-TOF)
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). Dilute this stock solution to a final concentration of ~1-10 µg/mL.
-
Instrumentation: Utilize a Time-of-Flight (TOF) or Orbitrap mass spectrometer equipped with an ESI source.
-
Data Acquisition (Positive Ion Mode):
-
Infuse the sample solution at a flow rate of 5-10 µL/min.
-
Set the capillary voltage to 3.5-4.5 kV.
-
Acquire data over a mass range of m/z 100-500.
-
Use a known reference standard for internal mass calibration to ensure high accuracy.
-
-
Data Analysis: Compare the measured exact mass of the [M+H]⁺ ion to the theoretical mass for C₁₀H₉N₂O₃⁺ to confirm the elemental composition.
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise: FTIR spectroscopy provides a rapid, non-destructive snapshot of the key functional groups present. This allows for an initial confirmation of the structural class. For our target molecule, the presence of two distinct carbonyl groups (amide and carboxylic acid) and aromatic rings are key identifiers.
Data Presentation: Expected FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
|---|---|---|
| ~3200-2500 | Broad | O-H stretch (Carboxylic Acid) |
| ~1720-1680 | Strong | C=O stretch (Carboxylic Acid) |
| ~1680-1640 | Strong | C=O stretch (Amide, 4-oxo position)[11] |
| ~1610, 1560, 1470 | Medium-Strong | C=C and C=N stretches (Quinazoline Ring) |
| ~3100-3000 | Medium-Weak | C-H stretch (Aromatic) |
| ~2950 | Weak | C-H stretch (Aliphatic, N-CH₃) |
Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)
-
Sample Preparation: Thoroughly grind 1-2 mg of the compound with ~150 mg of dry, spectroscopic-grade potassium bromide (KBr) in an agate mortar.
-
Pellet Formation: Transfer the fine powder to a pellet press and apply 7-10 tons of pressure to form a transparent pellet.
-
Instrumentation: Utilize a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record a background spectrum of the empty sample compartment. Place the KBr pellet in the sample holder and record the sample spectrum, typically scanning from 4000 to 400 cm⁻¹.[12]
-
Data Analysis: Identify the key absorption bands and correlate them to the expected functional groups.
The Core Framework: Unraveling Connectivity with NMR Spectroscopy
With the molecular formula and functional groups established, Nuclear Magnetic Resonance (NMR) spectroscopy is employed to construct the atomic framework of the molecule. We use a combination of 1D (¹H, ¹³C) and 2D (HSQC, HMBC) experiments to piece together the molecular puzzle.
1D NMR: Identifying the Pieces
¹H NMR Spectroscopy provides a count of the distinct proton environments and their neighboring protons through spin-spin coupling. For our target, we expect to see signals for the three aromatic protons, the N-methyl group, and the carboxylic acid proton.
¹³C NMR Spectroscopy , often coupled with a DEPT-135 experiment, reveals the number of distinct carbon environments and classifies them as CH, CH₂, or CH₃ groups.
2D NMR: Assembling the Puzzle
Expertise: While 1D NMR identifies the fragments, 2D NMR shows how they are connected. This is the most critical phase of spectroscopic elucidation.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment is the first step in assembly. It unambiguously correlates each proton to the carbon atom it is directly attached to (¹J coupling).[13][14] This allows us to confidently link the proton and carbon data into discrete C-H fragments.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key to the puzzle. HMBC reveals correlations between protons and carbons that are two or three bonds away (²J and ³J coupling).[14][15] By identifying these long-range connections, we can link the C-H fragments and include quaternary carbons (like the carbonyls) to build the complete molecular skeleton. The absence of a correlation can be as informative as its presence, helping to rule out alternative isomeric structures.
Data Presentation: Predicted NMR Data (in DMSO-d₆)
| Atom Position | ¹H Shift (δ, ppm) | ¹³C Shift (δ, ppm) | Key HMBC Correlations (from ¹H) |
|---|---|---|---|
| 2 | ~8.3 (s, 1H) | ~146.0 | C4, C8a |
| 3-CH₃ | ~3.6 (s, 3H) | ~33.0 | C2, C4 |
| 4 | - | ~161.0 | - |
| 4a | - | ~120.0 | - |
| 5 | ~8.2 (d, 1H) | ~128.0 | C4, C7, C8a |
| 6 | ~8.0 (d, 1H) | ~126.0 | C8, C4a |
| 7 | - | ~138.0 | - |
| 8 | ~8.4 (s, 1H) | ~129.0 | C6, C4a, C7-COOH |
| 8a | - | ~148.0 | - |
| 7-COOH | ~13.5 (br s, 1H) | ~167.0 | C6, C7, C8 |
Mandatory Visualization: Key HMBC Correlations
The following diagram illustrates the critical long-range correlations that confirm the placement of the methyl and carboxylic acid groups on the quinazolinone core.
Caption: Key 2- and 3-bond HMBC correlations confirming the molecular structure.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 10-15 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.[12] Ensure complete dissolution.
-
Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz) for optimal resolution.
-
Data Acquisition:
-
¹H NMR: Acquire a standard proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
HSQC: Acquire a phase-sensitive gradient-edited HSQC experiment optimized for a one-bond J-coupling of ~145 Hz.
-
HMBC: Acquire a gradient-selected HMBC experiment with the long-range coupling delay optimized for 8-10 Hz to observe typical ²J and ³J correlations.
-
-
Data Processing & Analysis: Process the data using appropriate software. Calibrate the ¹H spectrum to the residual solvent peak (DMSO at 2.50 ppm). Correlate the 2D data to assemble the structure, as outlined above.
The Integrated Elucidation Workflow: A Self-Validating System
Trustworthiness: The power of this workflow lies in its self-validating nature. Each step logically builds upon and is confirmed by the next. HRMS provides a formula, which must be consistent with the number of signals in the ¹³C and ¹H NMR. The functional groups seen in the IR must be accounted for by the chemical shifts in the NMR. Finally, the complete connectivity map derived from 2D NMR must assemble all these pieces into a single, coherent structure. This logical chain minimizes the possibility of error.
Mandatory Visualization: Structure Elucidation Workflow
Caption: A logical workflow for unequivocal structure elucidation.
Absolute Confirmation: Single-Crystal X-ray Crystallography
While the integrated spectroscopic approach provides an exceptionally high degree of confidence, single-crystal X-ray crystallography is the undisputed gold standard for structure determination.[16] It provides a definitive, three-dimensional map of electron density from which the precise coordinates of each atom in the crystal lattice can be determined.[17][18] This technique resolves any ambiguity regarding connectivity, stereochemistry, and tautomeric forms. Obtaining a crystal structure serves as the ultimate validation of the entire spectroscopic assignment.[19]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow a high-quality single crystal of the compound (typically 0.1-0.5 mm in size) by slow evaporation from a suitable solvent or solvent system (e.g., ethanol, ethyl acetate/hexane).
-
Instrumentation: Mount the crystal on a goniometer head of a single-crystal X-ray diffractometer.
-
Data Collection: Cool the crystal under a stream of nitrogen gas (typically to 100 K) to minimize thermal motion. Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the phase problem using direct methods to generate an initial electron density map and structural model. Refine this model against the experimental data until a final, high-resolution structure is obtained.
Conclusion
The structure elucidation of 3-Methyl-4-oxo-3,4-dihydro-7-quinazolinecarboxylic acid, or any active pharmaceutical ingredient or intermediate, demands a rigorous, multi-faceted approach. By systematically integrating data from High-Resolution Mass Spectrometry, FTIR, and a suite of 1D and 2D NMR experiments, a confident structural hypothesis can be built and cross-validated at each step. The final, unambiguous confirmation via single-crystal X-ray crystallography provides the absolute certainty required for advancement in a drug development pipeline. Adherence to this logical, self-validating workflow ensures scientific integrity and provides a robust foundation for all subsequent research.
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